3-Chlorophenyl acetate
Overview
Description
3-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 3-chlorophenol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorophenyl acetate can be synthesized through the esterification of 3-chlorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process where 3-chlorophenol and acetic anhydride are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to form 3-chlorophenol and acetic acid.
Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, leading to the formation of different substituted phenols.
Reduction: Reduction of this compound can yield 3-chlorophenyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3-Chlorophenol and acetic acid.
Nucleophilic Substitution: Substituted phenols.
Reduction: 3-Chlorophenyl alcohol.
Scientific Research Applications
3-Chlorophenyl acetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: Used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Material Science: Employed in the development of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-chlorophenyl acetate involves its interaction with nucleophiles, leading to the formation of various substituted products. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release 3-chlorophenol and acetic acid. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or enzyme interacting with the compound.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
4-Chlorophenyl acetate: Similar structure but with the chlorine substituent in the para position, affecting its reactivity and physical properties.
2-Chlorophenyl acetate: Chlorine substituent in the ortho position, leading to different steric and electronic effects.
Uniqueness
3-Chlorophenyl acetate is unique due to the position of the chlorine substituent on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Properties
IUPAC Name |
(3-chlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTKYLQYHPTULY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879335 | |
Record name | 3-CHLOROPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13031-39-5 | |
Record name | Acetic acid, 3-chlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 3-chlorophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-CHLOROPHENYL ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, 3-chlorophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Fries rearrangement and how does it apply to 3-chlorophenyl acetate?
A1: The Fries rearrangement is an organic reaction that involves the transformation of phenolic esters into hydroxyaryl ketones using a Lewis acid catalyst, typically aluminum chloride (AlCl3). [] In the case of this compound, the Fries rearrangement would lead to the formation of either 2-acetyl-5-chlorophenol or 4-acetyl-3-chlorophenol, depending on the reaction conditions and regioselectivity. []
Q2: What is the significance of synthesizing 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone from 4-bromo-3-chlorophenol?
A2: While the abstract doesn't specify the significance, it highlights the use of this compound as an intermediate in a multi-step synthesis. This suggests that the target compound, 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone, may have potential applications or be used for further synthetic elaborations. This highlights the role of this compound as a building block in organic synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.